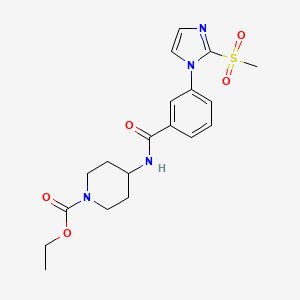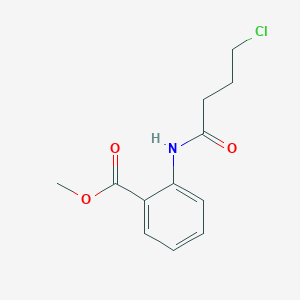![molecular formula C21H20ClN3O2 B2966902 3-(2-Chlorophenyl)-5-[1-(3,4-dimethylbenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole CAS No. 1795293-40-1](/img/structure/B2966902.png)
3-(2-Chlorophenyl)-5-[1-(3,4-dimethylbenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Chlorophenyl)-5-[1-(3,4-dimethylbenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole, also known as CPDDO, is a synthetic triterpenoid compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. CPDDO belongs to the class of synthetic oleanane triterpenoids and has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective effects.
Wirkmechanismus
The mechanism of action of 3-(2-Chlorophenyl)-5-[1-(3,4-dimethylbenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole is complex and involves multiple pathways. This compound has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is responsible for regulating the expression of antioxidant and anti-inflammatory genes. This compound has also been shown to inhibit the nuclear factor-kappa B (NF-κB) pathway, which is responsible for regulating the expression of pro-inflammatory genes.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. This compound has been shown to increase the expression of antioxidant enzymes, such as heme oxygenase-1 (HO-1), glutathione peroxidase (GPx), and superoxide dismutase (SOD). This compound has also been shown to reduce the production of reactive oxygen species (ROS) and inhibit the activation of inflammatory cells, such as macrophages and T cells.
Vorteile Und Einschränkungen Für Laborexperimente
3-(2-Chlorophenyl)-5-[1-(3,4-dimethylbenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole has several advantages for laboratory experiments. This compound is a synthetic compound that can be easily synthesized in large quantities, which makes it readily available for research purposes. This compound also exhibits a wide range of therapeutic properties, which makes it a versatile compound for studying various diseases. However, this compound also has some limitations for laboratory experiments. This compound is a complex compound that requires expertise in organic chemistry for synthesis. This compound is also a relatively new compound, and its long-term effects on human health are not yet fully understood.
Zukünftige Richtungen
There are several future directions for research on 3-(2-Chlorophenyl)-5-[1-(3,4-dimethylbenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole. One future direction is to investigate the potential therapeutic applications of this compound in other diseases, such as cardiovascular diseases and metabolic disorders. Another future direction is to study the pharmacokinetics and pharmacodynamics of this compound in humans, which will help to determine the optimal dosage and administration route for this compound. Additionally, further research is needed to understand the molecular mechanisms underlying the therapeutic properties of this compound, which will help to identify new targets for drug development.
Synthesemethoden
The synthesis of 3-(2-Chlorophenyl)-5-[1-(3,4-dimethylbenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole involves several steps, including the preparation of the starting materials, the reaction of the starting materials to form the intermediate, and the final step of cyclization to form the oxadiazole ring. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
3-(2-Chlorophenyl)-5-[1-(3,4-dimethylbenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurodegenerative disorders, this compound has been shown to protect neurons from oxidative stress and inflammation. In inflammatory diseases, this compound has been shown to reduce inflammation and inhibit the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
[2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]-(3,4-dimethylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O2/c1-13-9-10-15(12-14(13)2)21(26)25-11-5-8-18(25)20-23-19(24-27-20)16-6-3-4-7-17(16)22/h3-4,6-7,9-10,12,18H,5,8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCTAIOSOLNFXJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCCC2C3=NC(=NO3)C4=CC=CC=C4Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1,3-benzodioxol-5-yl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2966820.png)




![N-[2-(5H-Pyrrolo[2,3-b]pyrazin-7-yl)ethyl]but-2-ynamide](/img/structure/B2966826.png)
![3-{2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-1-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2966829.png)
![(5-Bromofuran-2-yl)(4-((5-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2966830.png)
![N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2966833.png)

![(1R,5S)-8-(phenylsulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2966836.png)


